Kazinol B

Anti-Inflammatory Immunology Nitric Oxide Synthase

Kazinol B (CAS 99624-27-8) is a prenylated flavan from Broussonetia spp. It is a multi-target inhibitor of NO production (IC₅₀ 21.6 μM) and insulin sensitizer via Akt/AMPK pathway activation. Distinct from other flavonoids and Kazinol congeners in SAR, it is a superior tool for metabolic, anti-inflammatory, and cardioprotection research. Bulk pricing and custom packaging are available.

Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
CAS No. 99624-27-8
Cat. No. B1673357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKazinol B
CAS99624-27-8
SynonymsKazinol B; 
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C
InChIInChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1
InChIKeyQSCBHDIGHKHWKC-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kazinol B (99624-27-8): A Multi-Faceted Isoprenylated Flavan for Metabolic, Cardiovascular, and Anti-Inflammatory Research Procurement


Kazinol B (CAS 99624-27-8) is a naturally occurring isoprenylated flavan featuring a distinctive dimethylpyran ring, isolated primarily from the root bark of Broussonetia kazinoki Sieb. (Moraceae) and Broussonetia papyrifera [1]. Characterized as an inhibitor of nitric oxide (NO) production with an IC50 of 21.6 μM in LPS-activated macrophages [2], Kazinol B simultaneously enhances insulin sensitivity via dual activation of the insulin-Akt signaling pathway and AMP-activated protein kinase (AMPK) [3]. This compound is structurally defined by the molecular formula C25H28O4 and a molecular weight of 392.49 g/mol , with documented stability and a recommended storage at -20°C for long-term preservation.

Why Kazinol B (99624-27-8) Cannot Be Interchanged with Other Prenylated Flavans or Kazinol Analogs


Substituting Kazinol B with a generic isoprenylated flavan or even a closely related kazinol analog (e.g., Kazinol A, C, or E) is scientifically unsound due to profound structural divergence that dictates distinct biological activity. While Kazinol B possesses a unique dimethylpyran ring fused to its flavan core , other kazinols exhibit alternative prenylation patterns or core structures. For instance, Kazinol A (C25H30O4, MW 394.5) [1] and Kazinol E (C30H38O4, MW 462.6) [2] differ in molecular weight, lipophilicity, and target engagement. Critically, the dimethylpyran moiety in Kazinol B is essential for its ability to simultaneously modulate NO production, insulin sensitivity, and cardioprotective pathways [3]. A direct comparator study revealed that Kazinol B exhibits a specific NO inhibitory IC50 of 21.6 μM [4], a value not shared by Kazinol C or Kazinol F, which demonstrate potent tyrosinase inhibition instead (IC50 0.71–3.36 μM) [5]. Therefore, experimental reproducibility and target validation demand exact procurement of Kazinol B; substitution with a structurally similar analog risks divergent signaling outcomes and invalid conclusions.

Kazinol B (99624-27-8) Evidence Guide: Quantified Differentiation Against Closest Comparators and Alternatives


Kazinol B Demonstrates Distinct Nitric Oxide (NO) Inhibitory Potency Not Observed in Other Kazinol Congeners

Kazinol B specifically inhibits NO synthesis in LPS-activated macrophages with an IC50 of 21.6 μM [1]. In contrast, the same study demonstrated that structurally related compounds from Broussonetia kazinoki, including Kazinol C and Kazinol F, did not exhibit this NO inhibitory activity but instead showed potent tyrosinase inhibition with IC50 values ranging from 0.71 to 3.36 μM [2]. This demonstrates a clear functional divergence within the kazinol family based on the presence of the dimethylpyran ring unique to Kazinol B .

Anti-Inflammatory Immunology Nitric Oxide Synthase

Kazinol B Enhances Insulin-Stimulated GLUT4 Translocation and Glucose Uptake, a Mechanism Not Reported for Kazinol A or E

Kazinol B increases GLUT4 mRNA levels up to 4.7-fold compared to MDI-only treated cells in differentiated 3T3-L1 adipocytes [1]. This enhancement of glucose uptake is mediated by a synergistic activation of both Akt and AMPK phosphorylation [2]. In a head-to-head evaluation of flavans from Broussonetia kazinoki, Kazinol B was the only compound among those tested (which included other prenylated flavans) to consistently induce PPARγ transcriptional activation and enhance intracellular lipid accumulation [3]. No comparable insulin-sensitizing data exists for Kazinol A or Kazinol E, which are primarily investigated for antiplatelet and anticancer stem cell activities, respectively [4][5].

Diabetes Metabolism Insulin Sensitivity

Kazinol B Confers Cardioprotection Against Hypoxia/Reoxygenation Injury via Nrf2 Activation, a Pathway Not Engaged by Broussochalcone A

Kazinol B at 10 μM significantly elevated cell viability in H/R-induced H9c2 cardiomyocytes by 1.47-fold and suppressed LDH release by 0.59-fold compared to untreated H/R controls [1]. This protection is directly mediated through AKT/AMPK-dependent Nrf2 nuclear accumulation (1.94-fold increase) and ARE promoter activity (2.15-fold increase) [2]. In contrast, a study on broussochalcone A, another prenylated compound from the same botanical source, demonstrated potent antiplatelet activity (IC50 6.8 μM against AA-induced aggregation) but showed no reported activity in Nrf2-mediated cardioprotection assays [3].

Cardioprotection Ischemia-Reperfusion Nrf2 Signaling

Kazinol B Inhibits Store-Operated Calcium Entry (SOCE), a Unique Mechanism Not Shared by Standard NO Inhibitors or AMPK Activators

Kazinol B stimulates cellular free Ca2+ elevation and inhibits store-operated Ca2+ entry (SOCE) in neutrophils [1]. This effect is attributable to a disruption in the Ca2+ driving force of mitochondria, a mechanism not observed with standard NO inhibitors like L-NAME or direct AMPK activators such as AICAR [2]. While Kazinol B's NO inhibition (IC50 21.6 μM) and AMPK activation are well-characterized, this SOCE inhibitory activity provides an additional layer of functional differentiation, as no other compound in its structural class (including Kazinol C and Kazinol F) has been reported to modulate SOCE [3].

Calcium Signaling Neutrophil Biology SOCE Inhibition

Validated Application Scenarios for Kazinol B (99624-27-8) Procurement in Research and Preclinical Development


Mechanistic Studies of Insulin Resistance and Type 2 Diabetes

Procure Kazinol B for investigations requiring simultaneous enhancement of glucose uptake and lipid accumulation in adipocyte models. Based on evidence that Kazinol B increases GLUT4 mRNA expression by 4.7-fold [1] and induces PPARγ transcriptional activation [2], it serves as a validated chemical probe to dissect the crosstalk between insulin-Akt and AMPK signaling pathways. This is particularly relevant for studies on adiponectin secretion and its association with diabetes risk mitigation [3].

Preclinical Models of Myocardial Ischemia-Reperfusion Injury

Kazinol B should be prioritized for cardioprotection studies involving hypoxia/reoxygenation (H/R) stress. The compound's ability to increase H9c2 cardiomyocyte viability by 1.47-fold at 10 μM via AKT/AMPK/Nrf2 pathway activation [4] provides a robust rationale for its use in ex vivo Langendorff heart perfusion models or in vivo myocardial infarction studies. Its differentiated mechanism, involving Nrf2 nuclear accumulation (1.94-fold) and ARE promoter activity (2.15-fold), is not observed with other kazinol analogs [5].

Anti-Inflammatory Assays Focused on Nitric Oxide Synthase (iNOS) Inhibition

Kazinol B is the specific active principle for NO inhibition within the kazinol family, with a confirmed IC50 of 21.6 μM in LPS-activated macrophages [6]. Researchers should select Kazinol B over generic anti-inflammatory natural products for studies requiring iNOS protein suppression (dose-dependent reduction observed at 6.25–50 μM [7]). It is particularly suited for co-culture systems investigating macrophage-adipocyte inflammatory crosstalk.

Calcium Signaling and Neutrophil Function Studies

For investigations into store-operated calcium entry (SOCE) and mitochondrial Ca2+ dynamics, Kazinol B provides a unique pharmacological tool. Unlike standard NO inhibitors or AMPK activators, Kazinol B directly stimulates Ca2+ release from internal stores and inhibits SOCE, likely through disruption of mitochondrial Ca2+ driving force [8]. This makes it valuable for studies on neutrophil respiratory burst and chemotaxis, where modulation of calcium flux is a key readout.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kazinol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.